5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a chlorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 6th position on the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the cyclization of diamine derivatives with aldehydes, followed by oxidation and chlorination steps to introduce the chlorine atom at the 5th position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2-Phenyl substituted benzimidazole derivatives
- Benzofuro[3,2-b]indole derivatives
Uniqueness
5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-11-7-2-5(9(13)14)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
UZVSJERANHGMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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